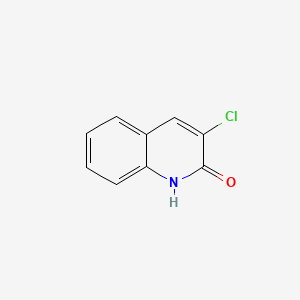

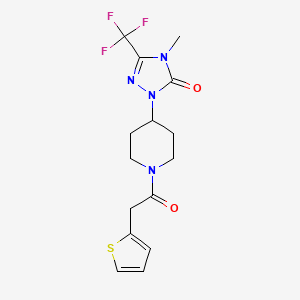

3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-Fluoro-2-nitrophenoxy)phenylboronic acid” is a heterocyclic organic compound . It has a molecular weight of 277.0 and a molecular formula of C12H9BFNO5 .

Molecular Structure Analysis

The InChI code for “3-(4-Fluoro-2-nitrophenoxy)phenylboronic acid” is 1S/C12H9BFNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7,16-17H .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 446.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 65.9±0.4 cm3, a polar surface area of 96 Å2, and a molar volume of 189.5±5.0 cm3 .Applications De Recherche Scientifique

Fluorescent Probes for Metal Ion Detection

Studies have explored the synthesis and properties of compounds with structural similarities to "3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid" for their potential use as fluorescent probes. One research effort focused on synthesizing phenyl-2-thiazoline derivatives for selective detection of Aluminium(III) ions, highlighting their application in studying intracellular Aluminium(III) levels, which could be significant in biological and environmental contexts (Lambert et al., 2000). Another study developed a fluorescence turn-on chemosensor based on ion-induced aggregation for highly selective and sensitive detection and bioimaging of Aluminium(III) in living cells (Gui et al., 2015), demonstrating the critical role of such compounds in advanced sensing and imaging technologies.

Organic Transformations and Mechanistic Studies

Research into the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues provides insights into the mechanisms of organic transformations. This study utilized isomeric fluorophenols as phenol analogues to elucidate the transformation mechanism by an anaerobic, phenol-degrading consortium, showcasing the utility of fluorinated compounds in understanding complex organic reactions (Genthner et al., 1989).

Advanced Materials Development

Compounds related to "3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid" have been investigated for their potential in creating advanced materials with unique properties. For instance, the synthesis of 3-Fluoro-4-hexylthiophene as a building block for tuning the electronic properties of conjugated polythiophenes was examined, with implications for electronic and optoelectronic devices (Gohier et al., 2013). Additionally, the study on sulfur-doped graphene quantum dot-based paper sensors highlighted the role of similar compounds in detecting nitroaromatic compounds in water and wastewater, emphasizing their importance in environmental monitoring (Ngoc Anh et al., 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNO5S/c12-6-1-2-8(7(5-6)13(16)17)18-9-3-4-19-10(9)11(14)15/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQAUGZFUBAVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2979138.png)

![5-bromo-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2979143.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2979145.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide](/img/structure/B2979146.png)

![2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2979147.png)

![2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2979148.png)

![N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide](/img/structure/B2979150.png)

![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)